![molecular formula C12H9ClO B1348509 2-Chloro-5-phenylphenol CAS No. 18773-38-1](/img/structure/B1348509.png)
2-Chloro-5-phenylphenol
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Overview
Description
2-Chloro-5-phenylphenol (2-CPP) is a phenolic compound with a wide range of uses in scientific research and laboratory experiments. It is a white crystalline solid with a faint odor, and is used as a disinfectant, antiseptic, and preservative. 2-CPP is a versatile compound that has been used in a variety of applications, from biochemistry to pharmaceuticals.
Scientific Research Applications
Research Use
2-Chloro-5-phenylphenol is often used in research settings . It’s available for purchase from various chemical suppliers for use in laboratory experiments .
Synthesis of Other Compounds
Compounds like 2-Chloro-5-phenylphenol can be used in the synthesis of other complex organic compounds . For example, similar compounds have been used in the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline .
Antibacterial Applications
While not directly related to 2-Chloro-5-phenylphenol, a similar compound, 2-chloro-5-fluoro phenol, has been studied for its antibacterial properties . It’s possible that 2-Chloro-5-phenylphenol could have similar applications.
Non-Linear Optical (NLO) Properties
The similar compound 2-chloro-5-fluoro phenol has been investigated for its non-linear optical properties . This suggests that 2-Chloro-5-phenylphenol might also exhibit interesting NLO properties.
Molecular Docking Studies
The similar compound 2-chloro-5-fluoro phenol has been subjected to molecular docking studies with different proteins . This suggests that 2-Chloro-5-phenylphenol could also be used in similar computational chemistry and molecular modeling studies.
Potential Antioxidant Properties
Phenolic compounds, like 2-Chloro-5-phenylphenol, are often studied for their antioxidant potential . These compounds can exhibit potent activities in the treatment of cancer .
Mechanism of Action
Target of Action
Similar compounds, such as chlorinated nitrophenols, have been reported to interact with various enzymes and proteins in bacterial cells .
Mode of Action
It’s known that chlorinated phenols can interact with cellular components, potentially disrupting normal cellular functions . For instance, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol .
Biochemical Pathways
Research on a similar compound, 2-chloro-5-nitrophenol, suggests that it is degraded by bacteria via partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol, and MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2-chloro-5-nitrophenol degradation .
Pharmacokinetics
It’s known that similar compounds can be metabolized by various enzymes in bacterial cells .
Result of Action
Similar compounds have been reported to exhibit significant photomechanic effects . The 1H NMR spectral changes for the microcrystals before and after UV irradiation suggest that photodimerization is the driving force for the light-induced macroscopic mechanic movements .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-phenylphenol. For instance, exposure to ambient air pollution, such as PM2.5, can affect the settlement intention of floating populations . .
properties
IUPAC Name |
2-chloro-5-phenylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLMJZKXRFOOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334081 |
Source
|
Record name | 2-chloro-5-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18773-38-1 |
Source
|
Record name | 2-chloro-5-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-phenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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